

# Sulfo-Cy5-Methyltetrazine: A Technical Guide for Bioorthogonal Labeling

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Sulfo-Cy5-Methyltetrazine**, a key reagent in the field of bioorthogonal chemistry. This document details its chemical and spectral properties, mechanism of action, and provides detailed experimental protocols for its application in labeling biomolecules.

### Introduction

**Sulfo-Cy5-Methyltetrazine** is a water-soluble, far-red fluorescent probe designed for highly specific and efficient labeling of biomolecules in complex biological systems. It consists of a sulfated Cyanine 5 (Cy5) fluorophore, which provides excellent brightness and photostability in the far-red spectrum, linked to a methyltetrazine moiety. The methyltetrazine group is a highly reactive and stable diene that participates in inverse-electron-demand Diels-Alder (iEDDA) reactions with strained dienophiles, most notably trans-cyclooctene (TCO) derivatives. This reaction, often referred to as "tetrazine ligation," is a cornerstone of bioorthogonal chemistry, allowing for the rapid and specific formation of a stable covalent bond under physiological conditions without the need for a catalyst. The sulfonate groups on the Cy5 core enhance water solubility, making it ideal for use in aqueous biological environments.[1]

# **Chemical and Physical Properties**

**Sulfo-Cy5-Methyltetrazine** is a robust and versatile chemical tool for a wide range of applications. Its key properties are summarized in the table below.



Property	Value	Reference
Chemical Formula	C44H51N7O10S3	[2]
Molecular Weight	934.1 g/mol	[2]
CAS Number	1801924-46-8	[2]
Purity	Typically >95%	[2]
Solubility	Water, DMSO, DMF	[2]
Storage Conditions	-20°C, protected from light	[2]
Appearance	Blue solid	

# **Spectral Properties**

The fluorophore component of **Sulfo-Cy5-Methyltetrazine**, a derivative of Cy5, exhibits strong fluorescence in the far-red region of the spectrum. This is particularly advantageous for biological imaging as it minimizes autofluorescence from endogenous cellular components.

Spectral Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	~647 nm	[2]
Emission Maximum (λem)	~665 nm	[2]
Molar Extinction Coefficient ( $\epsilon$ )	~250,000 M <sup>-1</sup> cm <sup>-1</sup>	[2]
Quantum Yield	High	[1]
Recommended Laser Line	633 nm or 647 nm	

# Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The core of **Sulfo-Cy5-Methyltetrazine**'s utility lies in its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal reaction is exceptionally fast and specific, proceeding readily under physiological conditions (pH 7.4, 37°C) without the need for a catalyst.



The reaction occurs between the electron-deficient tetrazine ring of **Sulfo-Cy5-Methyltetrazine** and an electron-rich, strained dienophile, such as a trans-cyclooctene (TCO) derivative that has been incorporated into a biomolecule of interest. The cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas (N<sub>2</sub>) and forms a stable dihydropyridazine linkage.

**Figure 1:** Schematic of the iEDDA reaction between **Sulfo-Cy5-Methyltetrazine** and a TCO-modified biomolecule.

# **Experimental Protocols**

The following are generalized protocols for the use of **Sulfo-Cy5-Methyltetrazine** in labeling applications. Optimization may be required for specific biomolecules and experimental systems.

## **Labeling of TCO-Modified Proteins**

This protocol describes the labeling of a protein that has been previously modified to contain a TCO group.

#### Materials:

- TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- Sulfo-Cy5-Methyltetrazine
- Anhydrous DMSO or DMF
- Desalting column (e.g., Sephadex G-25)

#### Procedure:

- Prepare Sulfo-Cy5-Methyltetrazine Stock Solution: Dissolve Sulfo-Cy5-Methyltetrazine in anhydrous DMSO or DMF to a concentration of 1-10 mM.
- Prepare Protein Solution: Prepare the TCO-modified protein in the reaction buffer at a concentration of 1-10 mg/mL.
- Reaction: Add the Sulfo-Cy5-Methyltetrazine stock solution to the protein solution at a molar ratio of 5-20 fold excess of the dye to the protein. The optimal ratio should be



determined empirically.

- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 30 minutes at 37°C, protected from light.
- Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and ~647 nm.

## **Two-Step Labeling of Cells for Flow Cytometry**

This protocol outlines a pre-targeting approach for labeling cell surface proteins.

#### Materials:

- Cells of interest
- TCO-modified antibody specific for a cell surface antigen
- Sulfo-Cy5-Methyltetrazine
- FACS buffer (e.g., PBS with 1% BSA)
- Anhydrous DMSO

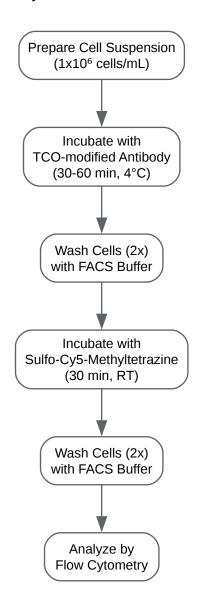
#### Procedure:

- Cell Preparation: Harvest cells and wash with FACS buffer. Resuspend cells to a concentration of 1x10<sup>6</sup> cells/mL.
- Primary Antibody Incubation: Incubate the cells with the TCO-modified antibody at a predetermined optimal concentration for 30-60 minutes at 4°C.
- Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.
- Sulfo-Cy5-Methyltetrazine Incubation: Resuspend the cells in FACS buffer and add Sulfo-Cy5-Methyltetrazine to a final concentration of 1-10 μM. Incubate for 30 minutes at room



temperature, protected from light.

- Final Washes: Wash the cells twice with FACS buffer to remove unreacted Sulfo-Cy5-Methyltetrazine.
- Analysis: Resuspend the cells in FACS buffer and analyze by flow cytometry using an appropriate laser and filter set for Cy5.



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Figure 2: Experimental workflow for two-step cell labeling using Sulfo-Cy5-Methyltetrazine.

# **Applications**



The unique properties of **Sulfo-Cy5-Methyltetrazine** make it a versatile tool for a variety of applications in biological research and drug development.

- Fluorescence Microscopy: High-contrast imaging of cellular structures and biomolecules.[1]
- Flow Cytometry: Precise cell sorting and analysis based on the expression of specific markers.[1]
- In Vivo Imaging: Deep tissue imaging with low background fluorescence.[1]
- Bioconjugation: Efficient labeling of proteins, antibodies, and nucleic acids for various assays.[1]
- Drug Delivery and Targeting: Development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

## **Quantitative Data Summary**

The following table summarizes key quantitative data related to the performance of **Sulfo-Cy5-Methyltetrazine** and the tetrazine-TCO ligation.

Parameter	Value	Notes	Reference
Second-Order Rate Constant (k <sub>2</sub> )	10 <sup>3</sup> - 10 <sup>6</sup> M <sup>-1</sup> S <sup>-1</sup>	For the reaction between tetrazines and TCO derivatives.	
Optimal pH Range	6.0 - 9.0	The reaction is efficient within this range.	
Reaction Temperature	Room Temperature to 37°C	The reaction proceeds rapidly at these temperatures.	
Stability	Stable at physiological pH	The methyltetrazine moiety exhibits good stability in biological media.	[2][3]



## Conclusion

**Sulfo-Cy5-Methyltetrazine** is a powerful and versatile tool for researchers in the life sciences. Its excellent water solubility, bright far-red fluorescence, and participation in the exceptionally fast and specific inverse-electron-demand Diels-Alder reaction make it an ideal choice for a wide range of bioorthogonal labeling applications. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of **Sulfo-Cy5-Methyltetrazine** in your research endeavors.

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